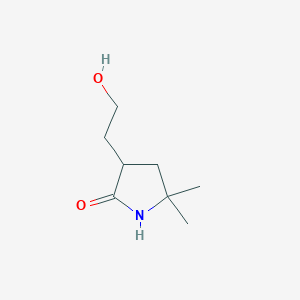![molecular formula C10H12N4O2 B13924998 Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The unique structure of this compound, which includes both pyrazole and pyridine rings, makes it a valuable scaffold for the development of new bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. One efficient method involves the use of amorphous carbon-supported sulfonic acid as a catalyst in the presence of ethanol. This method provides the desired products with moderate to good yields and involves a sequential opening/closing cascade reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of solid catalysts like amorphous carbon-supported sulfonic acid offers advantages such as low cost, non-toxicity, and stability, making it a promising approach for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve solvents like ethanol or acetic acid and may require heating or refluxing .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound’s unique structure makes it useful in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
Riociguat: A stimulator of soluble guanylate cyclase used to treat pulmonary hypertension.
Pyrazolo[3,4-b]pyridine derivatives: Known for their kinase inhibitory activity and potential as therapeutic agents.
Uniqueness
Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its diverse biological activities and makes it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C10H12N4O2 |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
ethyl 3-(aminomethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-2-16-10(15)6-3-4-12-9-8(6)7(5-11)13-14-9/h3-4H,2,5,11H2,1H3,(H,12,13,14) |
Clé InChI |
DLHILQSNYTXEPJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=NC2=NNC(=C12)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)


